molecular formula C23H27ClN6O B2613094 N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898630-17-6

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Katalognummer: B2613094
CAS-Nummer: 898630-17-6
Molekulargewicht: 438.96
InChI-Schlüssel: YNPCMZBKZOCQED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(4-Butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by three distinct substituents:

  • N2: A 4-butylphenyl group, introducing hydrophobicity and bulkiness.
  • N4: A 4-chlorophenyl group, providing electron-withdrawing properties.

Triazine derivatives are frequently explored for their stability, tunable electronic properties, and bioactivity .

Eigenschaften

IUPAC Name

4-N-(4-butylphenyl)-2-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O/c1-2-3-4-17-5-9-19(10-6-17)25-21-27-22(26-20-11-7-18(24)8-12-20)29-23(28-21)30-13-15-31-16-14-30/h5-12H,2-4,13-16H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCMZBKZOCQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

    Substitution with Butylphenyl and Chlorophenyl Groups: The triazine core is then reacted with 4-butylaniline and 4-chloroaniline under controlled conditions to introduce the butylphenyl and chlorophenyl groups.

    Introduction of the Morpholinyl Group: Finally, the morpholinyl group is introduced through a reaction with morpholine, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl and morpholinyl groups.

    Reduction: Reduction reactions can occur at the triazine ring, potentially altering its electronic properties.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced triazine derivatives with modified electronic properties.

    Substitution: Substituted triazine compounds with new functional groups replacing the original substituents.

Wissenschaftliche Forschungsanwendungen

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazine ring plays a crucial role in its binding affinity and specificity, while the substituents influence its overall activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Triazine Derivatives

Substituent-Specific Comparisons

2.1.1. Chlorophenyl-Containing Triazines
  • L4 (6-Chloro-N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine): Shares the 4-chlorophenyl group at N2 but replaces the morpholine group with pyrimidin-2-yl at N3. Key Difference: The absence of a morpholine group reduces solubility compared to the target compound.
  • Cyprazine (6-Chloro-N-cyclopropyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) :

    • A pesticide with cyclopropyl and isopropyl groups at N2 and N4, respectively.
    • Demonstrates the role of alkyl substituents in enhancing environmental persistence .
2.1.2. Morpholine-Containing Triazines
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine :

    • Features morpholine at C6 and a methyl-phenyl group at N4.
    • Structural studies confirm typical bond lengths (C–N: 1.33–1.37 Å) and angles, suggesting stability .
    • Key Difference : The methyl-phenyl group may reduce steric hindrance compared to the butylphenyl group in the target compound.
  • N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine: Substitutes N2 with a benzyl group, enhancing aromatic interactions in drug design .
2.1.3. Alkyl/Aryl-Substituted Triazines
  • N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine: Contains a methylsulfanyl group at C6 and isopropyl at N2.

Structural and Functional Comparison Table

Compound Name Substituents (R2, R4, R6) Key Properties/Applications Reference
Target Compound 4-Butylphenyl, 4-Chlorophenyl, Morpholin-4-yl Hypothesized bioactivity
L4 4-Chlorophenyl, Pyrimidin-2-yl, Chloro Anticancer metal complexes
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Phenyl, Methyl, Morpholin-4-yl Structural stability
Cyprazine Cyclopropyl, Isopropyl, Chloro Pesticide
N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine Isopropyl, H, Methylsulfanyl Electrophilic reactivity

Q & A

Q. What are the standard synthetic routes for N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves a multi-step nucleophilic substitution protocol starting with cyanuric chloride. Key steps include:

  • Sequential substitution of chloride groups with 4-butylphenylamine and 4-chlorophenylamine under reflux in polar aprotic solvents (e.g., 1,4-dioxane) at 80–100°C.
  • Final substitution with morpholine at 60°C for 6–8 hours to introduce the morpholin-4-yl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Reaction progress is monitored by TLC and confirmed via 1H^1H-NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substitution patterns and confirm aromatic proton environments (e.g., distinguishing 4-butylphenyl vs. 4-chlorophenyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 493.2) and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Anticancer activity : IC50_{50} values of 2.1–8.3 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays.
  • Antimicrobial potential : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) in broth microdilution assays. Mechanisms are hypothesized to involve kinase inhibition or DNA intercalation but require validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications to substituents are critical:

  • Replace the 4-butylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets.
  • Substitute morpholine with piperazine to improve solubility and blood-brain barrier penetration. Parallel screening via in vitro kinase panels (e.g., EGFR, VEGFR2) and molecular docking (AutoDock Vina) can prioritize derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ across studies)?

Discrepancies may arise from:

  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.
  • Metabolic stability : Compare results from 2D vs. 3D cell cultures or in vivo xenografts to account for microenvironmental factors.
  • Batch variability : Characterize compound purity via LC-MS and quantify residual solvents (e.g., DMSO) that may interfere .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

Use in silico tools :

  • ADMET Prediction : SwissADME estimates logP (~4.2), moderate solubility, and CYP3A4 metabolism.
  • Molecular Dynamics (MD) : Simulate binding stability to serum albumin (PDB: 1AO6) to predict plasma half-life. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What advanced techniques elucidate its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., topoisomerase II).
  • RNA-Seq : Identify differentially expressed genes in treated vs. untreated cancer cells (e.g., apoptosis pathways).
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

Q. How can metal coordination enhance its therapeutic potential?

Synthesize platinum(IV) or palladium(II) complexes to:

  • Improve DNA cross-linking efficiency (via axial ligand modification).
  • Reduce systemic toxicity by targeting tumor-specific redox environments. Characterize complexes via FT-IR, cyclic voltammetry, and in vivo efficacy in PDX models .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationMicrowave-assisted synthesis, DoE (Design of Experiments)Temperature, solvent polarity, reaction time
SAR ValidationParallel synthesis, high-throughput screening (HTS)IC50_{50}, selectivity indices
Mechanistic StudiesSPR, CRISPR-Cas9 gene editing, cryo-EMBinding affinity (KD_D), resolution
PK/PD ModelingPBPK (Physiologically Based Pharmacokinetic) modeling, MALDI-TOF imagingClearance rates, tissue distribution

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.